molecular formula C13H13ClN4O3 B13904135 Ethyl 3-{[(5-chloropyridin-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate

Ethyl 3-{[(5-chloropyridin-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B13904135
M. Wt: 308.72 g/mol
InChI Key: AFPDZDSLSGPKJI-UHFFFAOYSA-N
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Description

Ethyl 3-[(5-chloropyridine-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group, a methyl group, and an amide linkage to a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(5-chloropyridine-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions.

    Introduction of the chloropyridine moiety: This step involves the acylation of the pyrazole ring with 5-chloropyridine-2-carbonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(5-chloropyridine-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the chloropyridine moiety.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyrazole ring or chloropyridine moiety.

    Reduction: Reduced forms of the pyrazole ring or chloropyridine moiety.

    Hydrolysis: The corresponding carboxylic acid derivative.

Scientific Research Applications

Ethyl 3-[(5-chloropyridine-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-[(5-chloropyridine-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Ethyl 3-[(5-chloropyridine-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate can be compared with other pyrazole derivatives and chloropyridine-containing compounds. Similar compounds include:

    Ethyl 3-[(5-bromopyridine-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 3-[(5-fluoropyridine-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

    Ethyl 3-[(5-iodopyridine-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate: Similar structure but with an iodine atom instead of chlorine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the different halogen atoms.

Properties

Molecular Formula

C13H13ClN4O3

Molecular Weight

308.72 g/mol

IUPAC Name

ethyl 3-[(5-chloropyridine-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C13H13ClN4O3/c1-3-21-13(20)9-7-18(2)17-11(9)16-12(19)10-5-4-8(14)6-15-10/h4-7H,3H2,1-2H3,(H,16,17,19)

InChI Key

AFPDZDSLSGPKJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1NC(=O)C2=NC=C(C=C2)Cl)C

Origin of Product

United States

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